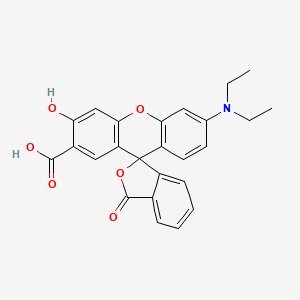
モラントレッド15
説明
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’-carboxylic acid, 6’-(diethylamino)-3’-hydroxy-3-oxo-, also known as Solvent Red 49, is an industrial chemical . It may be used in a variety of applications including heat transfer fluids and as a formulant in some pesticides .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChIKey for this compound is NJDNXYGOVLYJHP-UHFFFAOYSA-L . This key can be used to retrieve more information about the compound’s structure from databases like PubChem.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 586.55 . It is stored at temperatures between 28 C . More specific properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
繊維染色
モラントレッド15は、繊維業界で染色目的で使用されています . 染料分子は繊維/繊維マトリックスに拡散し、その後繊維/繊維の表面に染料分子が吸着されます . このプロセスにより、繊維材料の染料に対する化学的親和性が向上します .
バイオモラントの使用
バイオモラントは、生物由来の材料であり、天然色素の適用プロセスにおける金属塩の代替として普及しています . This compoundはこれらのバイオモラントと組み合わせて使用することで、色域を拡大し、堅牢度を向上させることができます .
環境持続可能性
This compoundの使用は、繊維染色業界におけるより環境に優しいアプローチへの転換の一部です . 生分解性があり、再生可能で、非危険性、非アレルギー性であり、処理中に化学反応が起こる可能性は非常に低いです .
脱色研究
This compoundの水中での脱色に関する研究が行われています . この研究は、染料の環境への影響を理解し、それを軽減するための方法を開発するために重要です .
化粧品および食品業界での使用
合成染料の代替として、this compoundのようなバイオベースの色素が、食品、化粧品、香料にますます使用されています .
医療用途
This compoundのようなバイオベースの色素は、医療分野でも応用されています . ただし、これらの用途を完全に理解し、活用するには、さらなる研究が必要です。
作用機序
Target of Action
Mordant Red 15, also known as 6’-(diethylamino)-3’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-carboxylic acid, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers themselves .
Mode of Action
The mode of action of Mordant Red 15 involves the interaction of the dye with the textile fibers. This binding is influenced by various factors, including the chemical nature of the fibers, the presence of other chemicals, and the specific conditions under which the dyeing process takes place .
Biochemical Pathways
These reactions, which involve the formation of bonds between the dye and the textile fibers, are what allow the dye to adhere to the fibers and give them their color .
Pharmacokinetics
The term “pharmacokinetics” typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyIn the context of its use as a dye, one could consider the processes of application, binding, and washfastness (resistance to removal by washing) as analogous to adme processes .
Result of Action
The result of the action of Mordant Red 15 is the permanent coloration of textile fibers. The dye binds to the fibers, resulting in a change in their color. This color change is stable and resistant to washing, which is a key requirement for textile dyes .
Action Environment
The action of Mordant Red 15, like that of other dyes, can be influenced by various environmental factors. These include the temperature and pH of the dye bath, the presence of other chemicals (such as mordants, which can help to fix the dye to the fibers), and the specific type of fiber being dyed . For example, natural fibers such as cotton or wool may interact differently with the dye compared to synthetic fibers like polyester .
特性
IUPAC Name |
6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFQGHCZXNILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884268 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6359-29-1 | |
| Record name | 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes potassium ferrate (VI) a promising agent for treating Mordant Red 15 dye in wastewater?
A1: The research highlights potassium ferrate (VI)'s dual action as a powerful oxidant and a flocculant. [] Firstly, its strong oxidizing ability allows it to effectively break down the Mordant Red 15 dye molecules, leading to decolorization. [] Secondly, its flocculation properties help in aggregating the degraded dye particles, making their removal from the water easier. [] This combined effect makes potassium ferrate (VI) a potentially efficient and environmentally friendly solution for treating wastewater contaminated with Mordant Red 15.
Q2: How does the pH of the solution impact the decolorization process of Mordant Red 15 by potassium ferrate (VI)?
A2: The study found that pH plays a crucial role in the effectiveness of Mordant Red 15 dye removal using potassium ferrate (VI). [] The optimal pH for decolorization was determined to be 5. [] This suggests that the chemical reactions involved in the degradation of the dye by potassium ferrate (VI) are most favorable under slightly acidic conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)

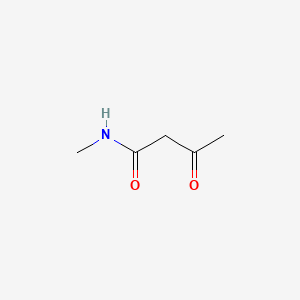

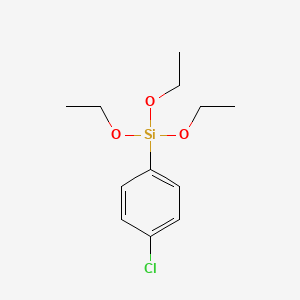
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)
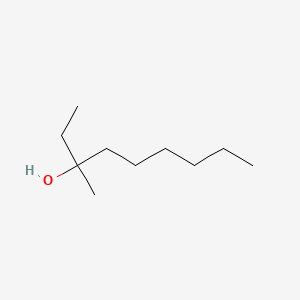
![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)


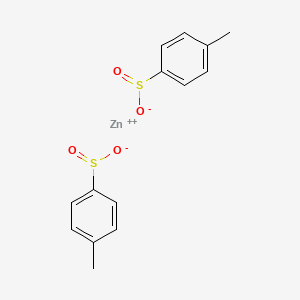

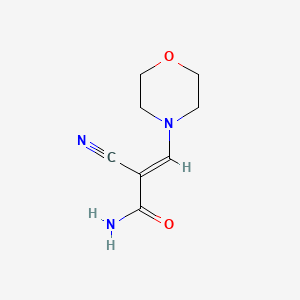
![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)